SIRT2 Inhibition Potency vs. Thiadiazole Analogs
The target compound inhibits recombinant SIRT2 with an IC50 of 15.5 μM, as reported in the BindingDB/ChEMBL database [1]. In comparison, the 1,3,4-thiadiazole carboxamide ST29 (a benzyl-substituted analog) exhibits an IC50 of 38.69 μM against SIRT2 under similar in vitro conditions [2]. Thus, the 4-bromo benzamide shows approximately 2.5-fold greater potency against SIRT2.
| Evidence Dimension | SIRT2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.5 μM (15,500 nM) |
| Comparator Or Baseline | ST29 (5-benzyl-1,3,4-thiadiazole-2-carboxamide): IC50 = 38.69 μM |
| Quantified Difference | ~2.5-fold more potent |
| Conditions | Recombinant SIRT2 enzyme inhibition assay (details of substrate and incubation time not fully specified in BindingDB; ST29 assay used standard fluorogenic substrate ZMAL) |
Why This Matters
Higher intrinsic potency against the SIRT2 target means lower compound quantities are required to achieve effective enzyme inhibition in biochemical and cellular assays, reducing cost and minimizing off-target effects at higher concentrations.
- [1] BindingDB entry BDBM50008859; ChEMBL ID CHEMBL3222141. Inhibition of SIRT2 (IC50 = 15.5 μM) and SIRT3 (IC50 = 50 μM). View Source
- [2] Gozelle M, Kaya SG, Aksel AB, et al. Hit evaluation results in 5-benzyl-1,3,4-thiadiazole-2-carboxamide based SIRT2-selective inhibitor with improved affinity and selectivity. Bioorganic Chemistry. 2022;122:105741. View Source
